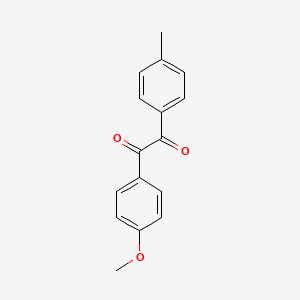

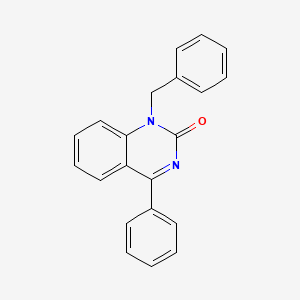

![molecular formula C17H18Cl2N6O3 B11926425 (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eszopiclone hydrochloride is a sedative-hypnotic compound used primarily for the treatment of insomniaEszopiclone hydrochloride is marketed under the brand name Lunesta and is known for its efficacy in improving both the latency phase and the maintenance phase of sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eszopiclone hydrochloride involves the preparation of zopiclone as an intermediate. Zopiclone is synthesized by reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine in the presence of sodium hydride, using dimethylformamide as the solvent . The resulting zopiclone is then reacted with enantiomerically pure di-p-toluoyl tartaric acid to obtain eszopiclone .

Industrial Production Methods: Industrial production of eszopiclone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common to monitor the synthesis and ensure the separation of enantiomers .

Chemical Reactions Analysis

Types of Reactions: Eszopiclone hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride under controlled conditions.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Degradation products such as N-desmethylzopiclone and zopiclone N-oxide.

Reduction: Reduced forms of eszopiclone, though less common.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Eszopiclone hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and separation of enantiomers.

Biology: Investigated for its effects on sleep patterns and its interaction with GABA receptors.

Medicine: Widely used in clinical trials for the treatment of insomnia and other sleep disorders.

Mechanism of Action

The exact mechanism of action of eszopiclone hydrochloride is not fully understood but is believed to involve binding to the GABA-A receptor complexes at sites located near benzodiazepine receptors. This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to sedative and hypnotic effects . Eszopiclone hydrochloride has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .

Comparison with Similar Compounds

Zopiclone: The racemic mixture from which eszopiclone is derived.

Zolpidem: Another nonbenzodiazepine hypnotic used for the treatment of insomnia.

Trazodone: Primarily used as an antidepressant but also has sedative properties.

Uniqueness of Eszopiclone Hydrochloride: Eszopiclone hydrochloride is unique due to its high affinity for GABA-A receptor subunits and its approval for long-term treatment of insomnia, unlike many other hypnotics that are approved only for short-term use .

Properties

Molecular Formula |

C17H18Cl2N6O3 |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H/t16-;/m0./s1 |

InChI Key |

CGHYKCBGJWHCSM-NTISSMGPSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)